

# theoretical studies of 4-Phenoxybenzene-1,2-diamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Phenoxybenzene-1,2-diamine

Cat. No.: B081982

[Get Quote](#)

## An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 4-Phenoxybenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

## Foreword: Bridging Experiment and Theory

In the landscape of modern molecular sciences, the synthesis of a novel compound is merely the prologue. The true narrative of its potential unfolds through a meticulous characterization of its structural, electronic, and reactive properties. **4-Phenoxybenzene-1,2-diamine**, a molecule of significant interest in materials science and medicinal chemistry, is a case in point. While its synthesis and basic applications are documented, a comprehensive understanding of its quantum mechanical nature remains largely uncharted territory in readily available literature. This guide, therefore, takes a dual approach: it first consolidates the established knowledge of this compound and then, more critically, provides a robust framework for its theoretical investigation. By wedding experimental data with computational foresight, we can unlock a deeper, more predictive understanding of this versatile molecule.

## Part 1: Foundational Profile of 4-Phenoxybenzene-1,2-diamine

**4-Phenoxybenzene-1,2-diamine**, also known as 3,4-diaminodiphenyl ether, is an aromatic compound with the chemical formula  $C_{12}H_{12}N_2O$ .<sup>[1][2][3]</sup> Its structure is characterized by a

benzene ring substituted with two adjacent amino groups and a phenoxy group, a unique arrangement that imparts a rich and complex chemical personality.

## Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is the bedrock of any theoretical study. These parameters not only inform the choice of computational methods but also serve as benchmarks for validating theoretical predictions.

| Property          | Value  | Source |
|-------------------|--|--------|
| Molecular Formula | C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> O | [2][4] |
| Molecular Weight  | 200.24 g/mol                                     | [1][2] |
| CAS Number        | 13940-96-0                                       | [2][4] |
| Physical Form     | Solid  | [5]    |
| IUPAC Name        | 4-phenoxybenzene-1,2-diamine                     | [2]    |
| SMILES            | <chem>C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N</chem>     | [2]    |
| InChIKey          | FJVIHKKXPLPSV-UHFFFAOYSA-N                       | [2]    |

## Synthesis and Reactivity

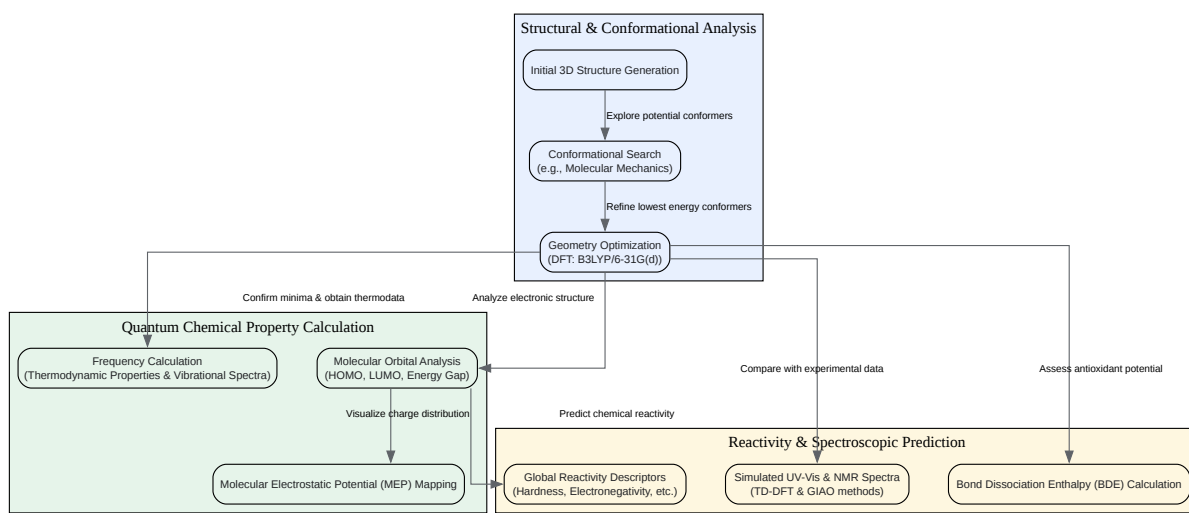
The synthesis of **4-Phenoxybenzene-1,2-diamine** can be achieved through established organic chemistry reactions, such as the coupling of phenol and aniline under alkaline conditions or through nucleophilic aromatic substitution.[1][3] The reactivity of this molecule is largely dictated by the interplay of its functional groups. The ortho-diamine moiety is a well-known precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[1] The amino groups are potent electron-donating groups, activating the aromatic ring towards electrophilic substitution.[1] Conversely, these same groups are susceptible to oxidation, potentially forming quinone-like structures.[1]

## Part 2: A Proposed Framework for the Theoretical Investigation of 4-Phenoxybenzene-1,2-diamine

While direct and extensive theoretical studies on **4-Phenoxybenzene-1,2-diamine** are not widely published, the principles of computational chemistry and existing research on analogous compounds provide a clear roadmap for a comprehensive in-silico analysis.<sup>[6]</sup> This section outlines a detailed workflow, explaining the rationale behind each computational step.

### Computational Workflow: From Structure to Reactivity

The following diagram illustrates a logical workflow for the theoretical characterization of **4-Phenoxybenzene-1,2-diamine**.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Buy 4-Phenoxybenzene-1,2-diamine | 13940-96-0 [smolecule.com]
- 2. 4-Phenoxybenzene-1,2-diamine | C<sub>12</sub>H<sub>12</sub>N<sub>2</sub>O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. americanelements.com [americanelements.com]
- 5. 4-Phenoxybenzene-1,2-diamine | 13940-96-0 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [theoretical studies of 4-Phenoxybenzene-1,2-diamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081982#theoretical-studies-of-4-phenoxybenzene-1-2-diamine]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)